molecular formula C20H30ClN3OS B2615797 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1215637-54-9

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2615797
CAS No.: 1215637-54-9
M. Wt: 395.99
InChI Key: DXAQVCZAOIAEJP-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a chemical compound with the CAS Number 1215637-54-9 . Its molecular formula is C20H30ClN3OS, and it has a molecular weight of 396.0 g/mol . The structural framework of this molecule incorporates a 4-methylbenzo[d]thiazole group linked via a carboxamide bridge to a cyclohexane ring and a dimethylaminopropyl side chain, suggesting potential for diverse molecular interactions . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use. Specific data on solubility, stability, and exact research applications were not available in the sourced information. Researchers are encouraged to conduct their own thorough safety and applicability assessments.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3OS.ClH/c1-15-9-7-12-17-18(15)21-20(25-17)23(14-8-13-22(2)3)19(24)16-10-5-4-6-11-16;/h7,9,12,16H,4-6,8,10-11,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAQVCZAOIAEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Characterized by its unique structural features, including a thiazole ring and a dimethylamino group, this compound exhibits potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C22H29ClN4OSC_{22}H_{29}ClN_{4}OS, with a molecular weight of 433.01 g/mol. The compound's structure includes:

  • Thiazole Ring : Associated with various biological activities, particularly anticancer effects.
  • Dimethylamino Group : Enhances solubility and may improve interactions with biological targets.
  • Benzamide Moiety : Contributes to the compound's pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
NIH/3T315.0Induction of apoptosis
A549 (Lung Cancer)12.5Inhibition of cell proliferation
KB-8-5 (Cervical Cancer)10.0P-glycoprotein (P-gp) inhibition

The thiazole component is linked to cytotoxic effects, while the dimethylamino group enhances interactions with proteins involved in cancer progression .

The compound has been shown to interact with P-glycoprotein (P-gp), a major contributor to multidrug resistance (MDR) in cancer therapy. Studies demonstrate that this compound can effectively inhibit P-gp-mediated efflux, thereby increasing the intracellular accumulation of chemotherapeutic agents such as doxorubicin (DOX). For example:

  • In vitro assays revealed that this compound enhanced the uptake of Rhodamine 123 and DOX in P-gp-overexpressing cells by 10.2-fold and 1.5-fold, respectively .
  • Molecular docking studies indicated a strong binding affinity to the P-gp transmembrane domain, suggesting a competitive inhibition mechanism .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Cytotoxicity : A recent investigation demonstrated that the compound exhibited significant cytotoxicity against A549 and KB-8-5 cell lines, with IC50 values indicating potent anticancer activity .
  • P-gp Inhibition Study : Another study highlighted its ability to reverse MDR in cervical cancer cells by inhibiting P-gp function, showing potential as an adjunct therapy in chemotherapy .
  • Comparative Analysis : Comparative studies with other benzamide derivatives showed that this compound's unique structural features contributed to its superior biological activity compared to structurally similar compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituents, heterocyclic systems, and backbone modifications. Below is a detailed comparison based on evidence:

Substituent Variations in the Benzo[d]thiazole Ring

  • 4-Methyl vs. 4-Methoxy Substitution: describes N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8).

Carboxamide Backbone Modifications

  • Cyclohexane vs. This may influence target selectivity .
  • Benzodiazepine Analogs: 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (CAS: 28082-15-7) replaces the carboxamide with an isoxazole-fused system, demonstrating divergent scaffold priorities for central nervous system targeting .

Functional Group Additions

  • Triazole and Indazole Incorporation: Compounds like N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide () and 4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide () utilize indazole or triazole moieties to modulate hydrogen bonding and π-π stacking interactions, which are absent in the target compound .

Implications for Drug Design

The target compound’s structural features—such as the cyclohexane backbone for conformational flexibility and the 4-methylbenzothiazole for hydrophobic interactions—suggest a balance between solubility and target engagement. However, fluorinated analogs () or triazole-containing derivatives () may offer superior pharmacokinetic profiles, warranting further exploration .

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